molecular formula C11H11NO6 B12884370 4,6,7-Trimethoxy-2-nitro-1-benzofuran CAS No. 65162-25-6

4,6,7-Trimethoxy-2-nitro-1-benzofuran

Cat. No.: B12884370
CAS No.: 65162-25-6
M. Wt: 253.21 g/mol
InChI Key: NBCYLSQJAQUSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,7-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of methoxy groups and a nitro group in 4,6,7-Trimethoxy-2-nitrobenzofuran makes it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethoxy-2-nitrobenzofuran typically involves the nitration of 4,6,7-trimethoxybenzofuran. This can be achieved through electrophilic nitration using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzofuran ring .

Industrial Production Methods

Industrial production of 4,6,7-Trimethoxy-2-nitrobenzofuran follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,6,7-Trimethoxy-2-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of benzofuran.

Scientific Research Applications

4,6,7-Trimethoxy-2-nitrobenzofuran has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxy-2-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzofuran: Lacks the methoxy groups present in 4,6,7-Trimethoxy-2-nitrobenzofuran.

    4,5,6-Trimethoxy-2-nitrobenzofuran: Similar structure but different positioning of the methoxy groups.

    3,5,6-Trimethyl-2-nitrobenzofuran: Contains methyl groups instead of methoxy groups.

Uniqueness

4,6,7-Trimethoxy-2-nitrobenzofuran is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment that can be exploited in various chemical and biological applications.

Properties

CAS No.

65162-25-6

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4,6,7-trimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3

InChI Key

NBCYLSQJAQUSGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.